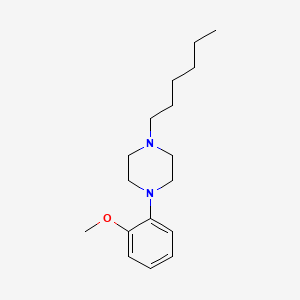
1-Hexyl-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-4-(2-methoxyphenyl)piperazine is a chemical compound with the molecular formula C17H28N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
The synthesis of 1-Hexyl-4-(2-methoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Hexyl-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the piperazine ring or the hexyl chain, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the hexyl chain. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Aplicaciones Científicas De Investigación
1-Hexyl-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its interaction with neurotransmitter receptors. It has been investigated for its potential use in neuropharmacology and as a ligand for receptor binding studies.
Medicine: Research has explored its potential as a therapeutic agent for neurological disorders.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Hexyl-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, particularly neurotransmitter receptors. It has been shown to act as a ligand for serotonin receptors, modulating their activity. This interaction can influence various signaling pathways in the brain, leading to potential therapeutic effects for mood and anxiety disorders .
Comparación Con Compuestos Similares
1-Hexyl-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound lacks the hexyl chain but shares the methoxyphenyl and piperazine moieties. It is also studied for its interaction with serotonin receptors.
1-(4-Methoxyphenyl)piperazine: Similar to the previous compound but with the methoxy group in the para position. It has different pharmacological properties due to the positional isomerism.
1-Hexyl-4-(4-methoxyphenyl)piperazine: This compound has the methoxy group in the para position and the hexyl chain, making it structurally similar but with potentially different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H28N2O |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
1-hexyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H28N2O/c1-3-4-5-8-11-18-12-14-19(15-13-18)16-9-6-7-10-17(16)20-2/h6-7,9-10H,3-5,8,11-15H2,1-2H3 |
Clave InChI |
QLLNEODTUOCQKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1CCN(CC1)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















